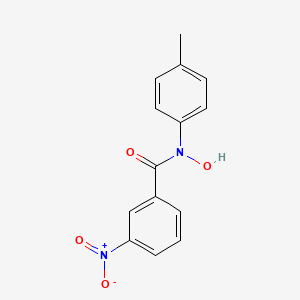
Phenol, 3,5-dimethoxy-2-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of two methoxy groups and an allyl group attached to a phenol ring. It is a derivative of phenol and is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-dimethoxy-2-(2-propenyl)- typically involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The allylation step involves the reaction of the dimethyl ether derivative with allyl bromide in the presence of a base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for Phenol, 3,5-dimethoxy-2-(2-propenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3,5-dimethoxy-2-(2-propenyl)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Phenol, 3,5-dimethoxy-2-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 3,5-dimethoxy-2-(2-propenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Phenol, 3,5-dimethoxy-2-(2-propenyl)- can be compared with other similar compounds such as:
Phenol, 2,6-dimethoxy-4-(2-propenyl)-:
Phenol, 2-methoxy-4-(1-propenyl)-:
The uniqueness of Phenol, 3,5-dimethoxy-2-(2-propenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
32977-07-4 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3,5-dimethoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-9-10(12)6-8(13-2)7-11(9)14-3/h4,6-7,12H,1,5H2,2-3H3 |
Clave InChI |
QHEQVNMRWJJAGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


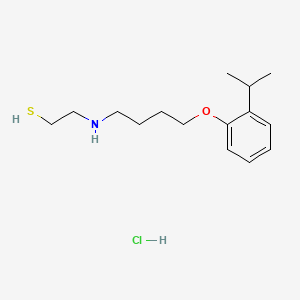
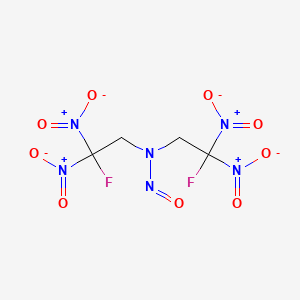
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
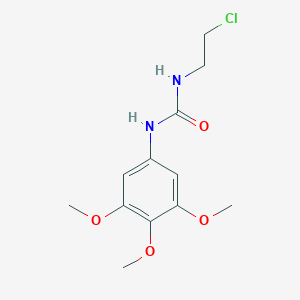
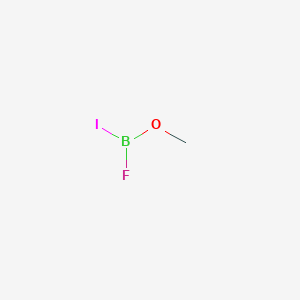

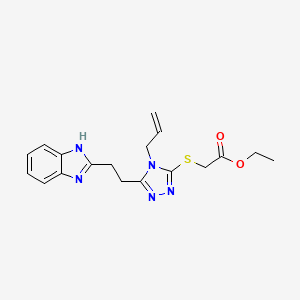
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
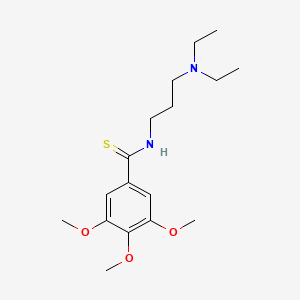

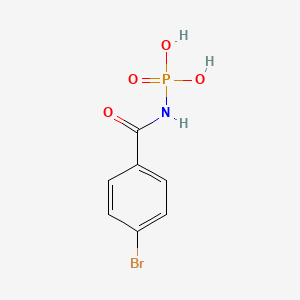
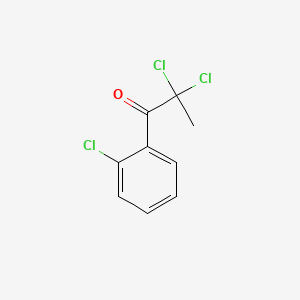
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
